molecular formula C14H27NO3 B566072 tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate CAS No. 1037754-73-6

tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate

Cat. No.: B566072
CAS No.: 1037754-73-6
M. Wt: 257.374
InChI Key: ZEOVKUVEPGIQPI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxy-methylpropyl side chain. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine derivative.

    Reaction with tert-Butyl Chloroformate: The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester.

    Hydroxy-Methylpropyl Side Chain Addition: The hydroxy-methylpropyl side chain is introduced through a nucleophilic substitution reaction, where the appropriate alcohol or alkoxide reacts with the intermediate formed in the previous step.

Industrial Production Methods

In industrial settings, the production of tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tert-butyl group or the hydroxy-methylpropyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides, amines, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy-methylpropyl side chain and the piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • **tert-Butyl 4-(2-h

Properties

IUPAC Name

tert-butyl 4-[(2R)-4-hydroxybutan-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOVKUVEPGIQPI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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